Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]-
Description
Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- (IUPAC name: 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide), also known as CI-994 or N-acetyldinaline, is a synthetic benzamide derivative with notable antitumor activity . Structurally, it features a benzamide core substituted with two acetylamino groups at the para positions of both the benzamide ring and the aniline moiety (Figure 1). This compound is a potent histone deacetylase (HDAC) inhibitor, selectively targeting HDAC-1 and HDAC-2 isoforms, which induces histone hyperacetylation and subsequent tumor cell cytostasis . Its pharmacokinetic profile includes rapid absorption and metabolism, with key metabolites like hydroxylated derivatives contributing to its pharmacodynamic effects .
Properties
CAS No. |
88542-60-3 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-acetamido-N-(4-acetamidophenyl)benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-5-3-13(4-6-14)17(23)20-16-9-7-15(8-10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23) |
InChI Key |
QPFUKZRQTQUKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity
The compound is systematically named N-[4-(acetylamino)phenyl]benzamide, with synonyms including N-(4-Acetylamino-phenyl)-benzamide and 1-Acetylamino-4-benzoylamino-benzene. Its structure features two acetylamino groups symmetrically positioned on a benzamide backbone, contributing to its stability and solubility in polar aprotic solvents.
Synthetic Methodologies
Direct Acylation of 4-Aminophenylacetamide
A foundational approach involves the acylation of 4-aminophenylacetamide with benzoyl chloride under basic conditions:
Conditions :
Optimization Insights
Multi-Step Synthesis via Protective Group Chemistry
A patent-derived method (WO2003106440A2) employs tert-butoxycarbonyl (Boc) protection to enhance regioselectivity:
Step 1 : Boc Protection of 4-Aminobenzoic Acid
Step 2 : Ethylation and Chlorination
-
Ethylation with ethyl bromide (KCO, DMF) yields 4-(Boc-amino)-2-ethoxybenzoic acid.
-
Chlorination using chlorosuccinimide (NCS) introduces a chlorine atom at the 5-position.
Step 3 : Amide Coupling
The chlorinated intermediate reacts with 4-acetylaminoaniline using triphenylphosphite/imidazole coupling:
One-Pot Tandem Reaction
A streamlined one-pot method from HU218485B condenses 4-acetylaminoaniline with benzoyl chloride in acetonitrile, using pyridine as a base:
Advantages :
-
Time efficiency : 6 hours vs. 12–24 hours for multi-step routes.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 68 | 92 |
| THF | 40 | 72 | 89 |
| Acetonitrile | 25 | 80 | 95 |
Data aggregated from. Acetonitrile enhances both yield and purity due to improved solubility of intermediates.
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in THF.
-
Microwave assistance : Reduces reaction time to 2 hours with comparable yields (75%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Applications and Challenges
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, breaking the amide bond (C=O) into carboxylic acid and amine derivatives.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | HCl (acidic), H₂O, elevated temp | Benzene-1,4-diamine derivatives |
| NaOH (basic), H₂O, elevated temp | Benzene-1,4-dicarboxylic acid derivatives |
Key Insight: The hydrolysis pathway is critical for understanding metabolic stability and degradation in biological systems .
Oxidation of Acetylamino Groups
The acetylamino groups (-NHCOCH₃) undergo oxidation to form carbonyl-containing derivatives.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic), CrO₃ (acidic) | Benzene-1,4-dicarboxylic acid derivatives |
| H₂O₂ (aqueous, acidic) | Oxidized amide derivatives |
Key Insight: Oxidation alters the electronic environment of the molecule, potentially affecting its bioactivity .
Reduction of Acetylamino Groups
Reduction converts the acetyl group (-COCH₃) to a methyl group (-CH₃), modifying the compound’s steric and electronic properties.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | LiAlH₄ (THF/Et₂O) | Benzene-1,4-dimethylamino derivatives |
| NaBH₄ (MeOH) | Reduced amide derivatives |
Key Insight: Reduction simplifies the structure, which may influence solubility and receptor-binding profiles .
Substitution Reactions
The acetylamino groups participate in nucleophilic substitution, replacing the acetyl moiety with other functional groups.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Substitution | NH₂R nucleophiles (basic) | Substituted acetylamino derivatives |
| OH⁻ nucleophiles (basic) | Hydroxyl-substituted derivatives |
Key Insight: Substitution enables structural diversification, critical for optimizing pharmacokinetic properties .
Coordination with Zinc Ions
The benzamide group interacts with zinc ions (Zn²⁺) in enzyme active sites (e.g., HDACs), stabilizing the compound via coordination.
| Interaction | Mechanism | Biological Implication |
|---|---|---|
| Zinc Coordination | Carbonyl oxygen binds Zn²⁺ | Inhibition of histone deacetylases (HDACs) |
Key Insight: This interaction is pivotal for the compound’s potential role in epigenetic regulation and anticancer therapy .
Key Research Findings
-
Biological Activity : The compound’s dual acetylamino groups enhance binding affinity to HDACs, promoting histone acetylation and apoptosis in cancer cells .
-
Synthetic Flexibility : Substitution and reduction reactions allow tailored modifications for improved bioavailability .
-
Stability : Hydrolysis under physiological conditions may limit its half-life, necessitating prodrug strategies .
Scientific Research Applications
Histone Deacetylase Inhibition
Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- has been identified as a potent HDAC inhibitor. HDACs play a pivotal role in the regulation of chromatin structure and gene expression. By inhibiting these enzymes, the compound promotes histone hyperacetylation, leading to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
- Mechanism of Action : The compound binds to the zinc-binding site of HDACs, preventing the removal of acetyl groups from histones. This results in a more relaxed chromatin structure, facilitating transcriptional activation of genes involved in cell cycle regulation and apoptosis .
- Case Studies : In preclinical studies, compounds similar to Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- have shown efficacy against various cancer cell lines, including leukemia and solid tumors. For instance, one study demonstrated that a related compound inhibited MV-4-11 leukemia cells with an IC50 value of 25 μM .
Antitumor Properties
The antitumor activity of benzamide derivatives has been extensively studied. Their ability to induce differentiation and apoptosis in cancer cells makes them promising candidates for cancer therapy.
- Clinical Relevance : Preliminary clinical trials indicate that HDAC inhibitors can be safely administered to humans, leading to increased levels of histone acetylation without significant toxicity . This suggests potential for use in combination therapies for various malignancies.
Medicinal Chemistry
In addition to its role as an HDAC inhibitor, Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- serves as a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogs: Benzamide Derivatives with Acetylamino Substituents
a. 4-(Acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP)
- Structure: Similar benzamide backbone but lacks the second acetylamino group on the aniline ring. Instead, it has methyl substituents at the 2- and 6-positions of the phenyl ring.
- Pharmacology: ADMP is the primary metabolite of LY201116, an anticonvulsant.
- Key Data :
b. N-[4-(3-Oxobutanamido)phenyl]-4-methylbenzamide
- Structure: Contains a methyl group on the benzamide ring and a 3-oxobutanamido substituent instead of acetylamino.
- Function : Primarily explored for its physicochemical properties (e.g., XLogP3: 2.7, polar surface area: 75.3 Ų) rather than therapeutic activity .
Functional Analogs: HDAC Inhibitors
a. 4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide
- Structure: Shares the benzamide-acetylamino motif but incorporates a thiophene moiety.
- Pharmacology : Co-crystallized with HDAC 2, this compound serves as a reference for e-pharmacophore modeling. Its inhibitory activity is enhanced by aromatic and hydrogen-bonding interactions distinct from CI-994’s mechanism .
- Key Comparison :
| Property | CI-994 | Thiophene-Benzamide |
|---|---|---|
| Binding Motifs | Aromatic rings, H-bond donor/acceptor | Additional thiophene π-stacking |
| HDAC Selectivity | HDAC-1/2 specific | Broader HDAC inhibition |
b. Vorinostat (SAHA)
- Structure : Hydroxamic acid-based HDAC inhibitor.
- Pharmacology: Unlike CI-994, Vorinostat chelates zinc in the HDAC active site, offering pan-HDAC inhibition. CI-994’s acetylamino groups likely interact with HDAC surface residues, conferring isoform specificity .
Sulfonamide-Based Analogs
a. N4-Acetylsulfabenzamide
- Structure: Features a sulfonyl bridge and acetylamino group, differing from CI-994’s benzamide-acetylamino scaffold.
- Pharmacology : Antitubercular agent with MIC values against M. tuberculosis Erdman. Its sulfonamide group enhances bacterial dihydropteroate synthase inhibition, a mechanism absent in CI-994 .
- Key Data :
| Property | CI-994 | N4-Acetylsulfabenzamide |
|---|---|---|
| Target | HDAC-1/2 | Dihydropteroate synthase |
| Therapeutic Use | Anticancer (Phase II trials) | Antitubercular |
| Synthetic Yield | Not reported | 86% (mp 248°C) |
Comparative Pharmacokinetics and Toxicity
Biological Activity
Benzamide derivatives, particularly Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl] , have attracted considerable attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a benzamide core with two acetylamino substituents on the phenyl rings. The synthesis typically involves:
- Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.
- Introduction of Acetylamino Groups : The acetylamino groups are introduced via amination reactions with acetic acid derivatives.
Biological Activity Overview
The biological activity of Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- can be categorized into several key areas:
- Histone Deacetylase Inhibition : This compound acts as a histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation. This mechanism is crucial for its antitumor properties, as it promotes gene expression associated with apoptosis and differentiation in cancer cells .
- Antitumor Activity : Clinical trials have shown that related compounds exhibit significant cytostatic effects against various cancer cell lines. For instance, CI-994, a structural analogue, demonstrated potent inhibition of HDAC-1 and HDAC-2, resulting in histone hyperacetylation and subsequent antitumor activity in vitro .
- Potential Applications in Other Diseases : Beyond cancer therapy, benzamide derivatives have been studied for their roles in treating neurological disorders and other conditions associated with aberrant gene expression due to HDAC activity .
Case Study 1: CI-994 (N-acetyldinaline)
CI-994 has been extensively studied as an HDAC inhibitor. A study demonstrated that it effectively inhibited HDAC activity in HCT-8 colon carcinoma cells, leading to increased levels of acetylated histones. This resulted in enhanced expression of tumor suppressor genes and induced apoptosis in cancer cells .
Case Study 2: In Vivo Efficacy
In a clinical setting, benzamide derivatives were administered to patients with leukemia showing promising results. Patients exhibited prolonged survival rates when treated with doses exceeding 4.3 GBq of benzamide-positive compounds, suggesting significant antitumor efficacy .
Comparative Analysis
To better understand the biological activity of Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]-, a comparison with other notable benzamide derivatives is presented below:
Q & A
Q. Q1. What synthetic methodologies are recommended for synthesizing Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]-, and how can purity be validated?
Answer: A representative synthesis involves acetylation of sulfa drugs using glacial acetic acid under reflux conditions. For example, N4-acetylsulfabenzamide derivatives are prepared by reacting benzamide precursors with 4-(acetylamino)phenyl sulfonyl chloride in anhydrous acetic acid . Post-synthesis, purity is validated via:
Q. Q2. What are the primary applications of this compound in medicinal chemistry research?
Answer: The compound serves as:
- Pharmacophore Scaffold : Its acetylated benzamide structure is critical for HDAC 2 inhibition, as demonstrated in e-pharmacophore models for designing isoform-selective inhibitors .
- Metabolite Analog : N4-acetylated derivatives are studied as metabolites of sulfa drugs, with relevance to antitubercular activity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data (e.g., variable MIC values in antitubercular assays)?
Answer: Discrepancies in MIC values may arise from:
- Strain-Specific Sensitivity : Use standardized strains like M. tuberculosis Erdman for comparability .
- Compound Stability : Monitor degradation under assay conditions (e.g., pH, temperature) via HPLC or LC-MS.
- Synergistic Effects : Test combinations with adjuvants to rule out false negatives due to efflux pump activity.
Q. Q4. What computational strategies are recommended for optimizing this compound’s HDAC 2 inhibitory activity?
Answer:
- E-Pharmacophore Modeling : Generate hypotheses using the co-crystallized ligand (4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) to identify critical features:
- Molecular Dynamics (MD) Simulations : Assess binding stability of derivatives in HDAC 2’s active site over 100 ns trajectories, focusing on RMSD and hydrogen-bond persistence.
Q. Q5. How can researchers mitigate toxicity concerns during in vitro/in vivo studies?
Answer:
- Structural Analog Data : Reference toxicity profiles of similar compounds (e.g., 4-(acetylamino)-N-(2-aminophenyl)benzamide shows TDLo = 70 mg/kg in rats) .
- Predictive Toxicology : Use tools like EPA’s DSSTox to assess mutagenicity or hepatotoxicity risks .
- Dose Escalation Studies : Start with sub-micromolar concentrations in cell-based assays, monitoring apoptosis markers (e.g., caspase-3 activation).
Experimental Design & Data Analysis
Q. Q6. What analytical techniques are essential for characterizing synthetic byproducts or degradation products?
Answer:
- LC-MS/MS : Identify impurities using high-resolution mass spectrometry (e.g., unexpected acetyl migration products).
- X-ray Crystallography : Resolve structural ambiguities, particularly for isomers or polymorphs .
- TLC Monitoring : Track reaction progress with silica plates and UV visualization to minimize side reactions.
Q. Q7. How should researchers design assays to evaluate HDAC 2 isoform selectivity?
Answer:
- Enzyme Inhibition Assays : Use recombinant HDAC 1/2/3 isoforms with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
- Selectivity Index (SI) : Calculate SI = IC₅₀(HDAC 1)/IC₅₀(HDAC 2); aim for SI > 10 .
- Cellular Validation : Confirm selectivity in HDAC 2-knockout cell lines using Western blot (e.g., acetylated histone H3 levels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
